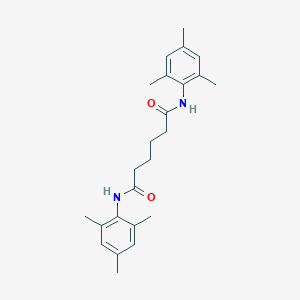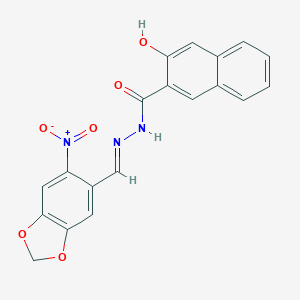![molecular formula C34H31FN4O2S2 B387759 N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B387759.png)
N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a sulfonamide group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonamide group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Preparation of Thiazole Intermediate: The thiazole ring is typically formed by the condensation of a thioamide with an α-haloketone or α-haloester.
Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Sulfonamide Group: The final step involves the reaction of the coupled product with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological systems and its potential therapeutic benefits.
Materials Science: The compound’s structural features may allow it to be used in the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: It can serve as a tool compound in biological studies to elucidate the mechanisms of action of related molecules or to probe specific biological pathways.
作用機序
The mechanism of action of N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-{2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide: This compound differs by the substitution of a chlorine atom for the fluorine atom, which may affect its biological activity and chemical properties.
N-(4-{2-[3-(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide: This compound has a methyl group instead of an isopropyl group, which could influence its steric and electronic properties.
N-(4-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-4-ethylbenzenesulfonamide: The presence of an ethyl group instead of a methyl group may alter the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
特性
分子式 |
C34H31FN4O2S2 |
|---|---|
分子量 |
610.8g/mol |
IUPAC名 |
N-[4-[2-[5-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C34H31FN4O2S2/c1-22(2)24-6-8-27(9-7-24)33-20-31(25-10-14-28(35)15-11-25)37-39(33)34-36-32(21-42-34)26-12-16-29(17-13-26)38-43(40,41)30-18-4-23(3)5-19-30/h4-19,21-22,33,38H,20H2,1-3H3 |
InChIキー |
ZZROTSXPSPHPFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B387679.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)
![(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide](/img/structure/B387686.png)
![5-(Diethylamino)-2-[(mesitylimino)methyl]phenol](/img/structure/B387688.png)
![3-chloro-N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]benzohydrazide](/img/structure/B387689.png)
![2,4-dihydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B387690.png)
![2-[(5-Bromo-2-hydroxybenzylidene)amino]benzamide](/img/structure/B387694.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387695.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E,3E)-4,6-dimethylhepta-3,5-dien-2-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B387699.png)
![N-[(cinnamoylamino)(4-isobutoxyphenyl)methyl]-3-phenylacrylamide](/img/structure/B387700.png)
![3,5-DIBENZAMIDO-N-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}BENZAMIDE](/img/structure/B387701.png)
